2-Bromo-N-(3-nitrophenyl)butanamide

Catalog No.
S6646750
CAS No.
300707-59-9
M.F
C10H11BrN2O3
M. Wt
287.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N-(3-nitrophenyl)butanamide

CAS Number

300707-59-9

Product Name

2-Bromo-N-(3-nitrophenyl)butanamide

IUPAC Name

2-bromo-N-(3-nitrophenyl)butanamide

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

InChI

InChI=1S/C10H11BrN2O3/c1-2-9(11)10(14)12-7-4-3-5-8(6-7)13(15)16/h3-6,9H,2H2,1H3,(H,12,14)

InChI Key

SGNRUIOSJLUXKI-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Br

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Br

2-Bromo-N-(3-nitrophenyl)butanamide is an organic compound characterized by its molecular formula C11H12BrN3O2. It features a bromine atom and a nitro group attached to a phenyl ring, along with a butanamide side chain. This compound is notable for its unique structural attributes, which contribute to its reactivity and potential biological activities.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Reduction Reactions: The nitro group can be reduced to form an amine under suitable conditions.
  • Oxidation Reactions: The amide group may undergo oxidation to yield corresponding carboxylic acids.

Common reagents used in these reactions include hydrogen gas in the presence of palladium catalysts for reduction, and potassium permanganate for oxidation.

Research indicates that 2-bromo-N-(3-nitrophenyl)butanamide exhibits potential biological activities, particularly in the fields of medicinal chemistry. Its structure suggests possible interactions with biological targets, such as enzymes or receptors, which could lead to antimicrobial or anticancer properties. The nitro group is often associated with increased biological activity due to its ability to participate in electron transfer processes.

The synthesis of 2-bromo-N-(3-nitrophenyl)butanamide typically involves the following steps:

  • Bromination: The starting material, 3-nitroaniline, is brominated using bromine or N-bromosuccinimide in the presence of a catalyst.
  • Amidation: The brominated product is then reacted with butanamide under acidic or basic conditions to yield the final compound.

Industrial methods may utilize continuous flow reactors for enhanced efficiency and yield.

2-Bromo-N-(3-nitrophenyl)butanamide has several applications, including:

  • Medicinal Chemistry: Investigated as a potential therapeutic agent due to its biological activity.
  • Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential applications in developing specialty chemicals with specific properties.

Interaction studies focus on understanding how 2-bromo-N-(3-nitrophenyl)butanamide binds to various biological targets. These studies are crucial for elucidating its mechanism of action and therapeutic potential. Research has shown that structural modifications can significantly impact binding affinity and biological response.

Several compounds share structural similarities with 2-bromo-N-(3-nitrophenyl)butanamide. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromo-N-(4-methylphenyl)butanamideC11H14BrNContains a para-methyl group; different reactivity profile.
2-Bromo-N-(3-methylphenyl)butanamideC11H14BrNFeatures a methyl group at the meta position; potential differences in biological activity.
N-(3-nitrophenyl)-3-oxobutanamideC10H10N2O4Lacks bromine; may exhibit distinct reactivity and interaction profiles.

The uniqueness of 2-bromo-N-(3-nitrophenyl)butanamide lies in its specific substitution pattern, which influences its chemical reactivity and potential biological interactions compared to these similar compounds. Further research is necessary to explore these distinctions and their implications for practical applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

285.99530 g/mol

Monoisotopic Mass

285.99530 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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